molecular formula C7H13NO2 B1422847 2-(Oxan-2-yl)acetamide CAS No. 98435-78-0

2-(Oxan-2-yl)acetamide

Cat. No. B1422847
CAS RN: 98435-78-0
M. Wt: 143.18 g/mol
InChI Key: XULRXAPRWPCLBL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(Oxan-2-yl)acetamide” is represented by the InChI code 1S/C7H13NO2/c8-7(9)5-6-3-1-2-4-10-6/h6H,1-5H2,(H2,8,9) . This indicates that the compound has a molecular weight of 143.19 and is composed of 7 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“2-(Oxan-2-yl)acetamide” is a white, crystalline powder. Its molecular weight is 143.19 . The compound has a melting point of 74-76°C, and its boiling point is 280°C. Its solubility in water is moderate, and it is soluble in most organic solvents.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structure of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide was explored, showing moderate herbicidal and fungicidal activities. The compound's structure was determined using H-1-NMR, C-13-NMR, H RMS, and single-crystal X-ray diffraction, revealing intramolecular hydrogen bond and weak pi-pi interactions forming one-dimensional tapes (霍静倩 et al., 2016).
  • Research on crystal structures of two (oxothiazolidin-2-ylidene)acetamides demonstrated the utility of these compounds for comparing related structures, which could be beneficial for designing new molecules with desired properties (Aleksei N. Galushchinskiy et al., 2017).

Biological Activities

  • A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized and showed promising antibacterial and antifungal activities, indicating their potential as antimicrobial agents (B. Debnath & S. Ganguly, 2015).
  • Another study on the design and synthesis of quinazolinyl acetamides revealed their analgesic and anti-inflammatory activities, offering insights into developing new therapeutic agents (V. Alagarsamy et al., 2015).

Material Science Applications

  • The development of a thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator for preparing PMMA hybrid networks highlighted the role of acetamide derivatives in polymer science, improving thermal stability and robustness in polymer/filler networks (Gonul S. Batibay et al., 2020).

properties

IUPAC Name

2-(oxan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-7(9)5-6-3-1-2-4-10-6/h6H,1-5H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULRXAPRWPCLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxan-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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